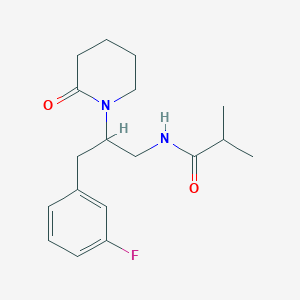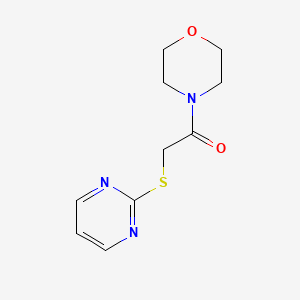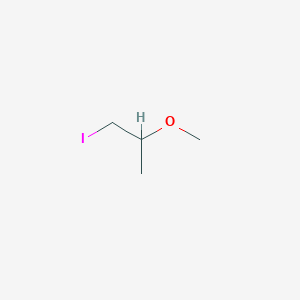![molecular formula C16H15ClN4O B2402668 4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1527474-20-9](/img/structure/B2402668.png)
4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine” has a CAS Number of 1527474-20-9 . It is a powder with a molecular weight of 314.77 . The IUPAC name for this compound is 4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . The study involved the design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine-linked hybrids for their in vitro anti-diabetic potential .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, the compound is part of the class of organic compounds known as phenylpyrazoles .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 314.77 . It is stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Lei, Wang, Xiong, and Lan (2017) described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting a rapid and green synthetic method. This method involved condensation, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
- Crystal Structure Analysis : Kang, Kim, Kwon, and Kim (2015) analyzed the crystal structure of a morpholine fungicide, which provides insights into the molecular arrangement and interactions of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Biological Activity
- Enzyme Inhibition : Research by Braga et al. (2017) synthesized analogues of a known cruzain inhibitor, which included a morpholine component. These compounds showed promising activity against cruzain and rhodesain enzymes, which are relevant in treating diseases like Chagas (Braga et al., 2017).
- Antibacterial and Antifungal Properties : Patel, Desai, Desai, and Chikhalia (2003) reported the synthesis of morpholine derivatives and their screening for antibacterial, antifungal, and antitubercular activities (Patel, Desai, Desai, & Chikhalia, 2003).
Applications in Medical Research
- Parkinson's Disease Research : A study by Wang, Gao, Xu, and Zheng (2017) involved the synthesis of a compound for PET imaging in Parkinson's disease, using a morpholine derivative as part of the molecular structure (Wang, Gao, Xu, & Zheng, 2017).
- Tuberculosis Treatment Research : Poce et al. (2013) conducted a medicinal chemistry effort on pyrrole compounds, replacing a thiomorpholine moiety with a morpholine one, to produce compounds with improved physical chemical properties for treating tuberculosis (Poce et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The compound has been studied for its potential as an α-amylase inhibitor in the treatment of diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity . This suggests that these compounds may be employed in the development of future antidiabetic drugs .
特性
IUPAC Name |
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLVQULIQDDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)


![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2402591.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)
![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)
